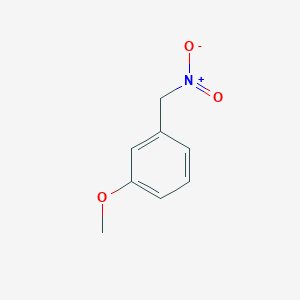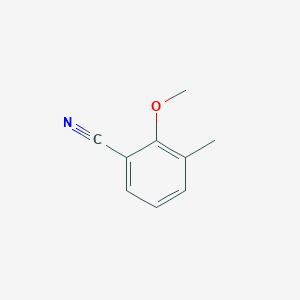
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine, also known as 4-MPT, is a small molecule that has been studied extensively in recent years due to its various applications in scientific research. 4-MPT is a heterocyclic compound containing both sulfur and nitrogen atoms, and is a member of the mercaptopyrimidine family. 4-MPT has been used in a variety of scientific research applications, ranging from drug discovery to materials science. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine and its derivatives have been studied for their antimicrobial activities. New pyrimidine derivatives synthesized through electrochemical oxidation showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria strains (Khan et al., 2018).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel pyrimidine derivatives. For instance, derivatives synthesized via the Biginelli reaction were characterized using various spectroscopic methods, indicating the compound's utility in organic synthesis (Bhuva et al., 2014).
Formation of Complexes
2-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine has been used in the formation of complexes, as demonstrated in studies involving the stabilization of poly-iodides. The reaction with hydroiodic or hydrochloric acids led to the formation of complexes with interesting structural properties (Owczarzak et al., 2012).
Biological Evaluation
Derivatives of this compound have been prepared for biological evaluation. For example, novel Mercaptopyrimidine derivatives were synthesized, revealing promising antimicrobial activities (Sayed et al., 2008).
Pharmaceutical Applications
While information related to drug use, dosage, and side effects is excluded, the compound and its derivatives have been investigated for potential pharmaceutical applications, particularly in the field of antimicrobial and anti-inflammatory agents (Alagarsamy et al., 2007).
Structural Analysis
The compound has also been the subject of structural and vibrational studies. Molecular vibrations of derivatives like 2-mercapto pyrimidine were investigated using spectroscopic techniques, providing insights into their structural characteristics (Krishnakumar & Xavier, 2006).
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLMMZHJVCTAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)



